4-(6-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol
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Overview
Description
4-(6-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol is a compound that features a piperidine ring substituted with a trifluoromethyl group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol typically involves the reaction of 6-(trifluoromethyl)pyridine with piperidine derivatives. One common method includes the nucleophilic substitution reaction where the trifluoromethyl group is introduced to the pyridine ring, followed by the formation of the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(6-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-(6-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(6-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. This can result in various pharmacological effects, depending on the target .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but with an amino group instead of a piperidine ring.
4-(Trifluoromethyl)pyridin-2-ol: Lacks the piperidine ring, making it less complex.
Uniqueness
4-(6-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol is unique due to the presence of both the trifluoromethyl group and the piperidine ring, which confer distinct chemical and biological properties. This combination enhances its potential for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C11H13F3N2O |
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Molecular Weight |
246.23 g/mol |
IUPAC Name |
4-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)9-3-1-2-8(16-9)10(17)4-6-15-7-5-10/h1-3,15,17H,4-7H2 |
InChI Key |
LKFNTQCVSXNBKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=NC(=CC=C2)C(F)(F)F)O |
Origin of Product |
United States |
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